![molecular formula C22H22ClN5 B2542870 5-叔丁基-3-(4-氯苯基)-N-(吡啶-3-基甲基)吡唑并[1,5-a]嘧啶-7-胺 CAS No. 896080-20-9](/img/structure/B2542870.png)

5-叔丁基-3-(4-氯苯基)-N-(吡啶-3-基甲基)吡唑并[1,5-a]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

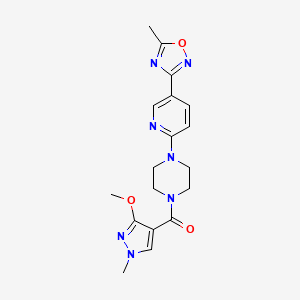

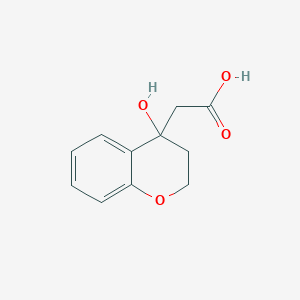

The compound 5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been identified for its potential in medical applications, particularly in the treatment of diseases such as tuberculosis and cancer. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a tert-butyl group at the 5-position, a 4-chlorophenyl group at the 3-position, and a pyridin-3-ylmethyl group at the nitrogen of the 7-position amine.

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrimidin-7-amines involves the design and creation of a variety of substituted derivatives. The process typically includes the condensation of different starting materials, such as diketones with hydrazine hydrate, followed by cyclization and further functionalization to introduce various substituents at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold . The synthesis is carefully designed to achieve compounds with potent biological activity and favorable pharmacokinetic properties.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the orientation of substituent groups relative to the core structure. For instance, in related compounds, phenyl rings are inclined at specific angles to the mean planes of the imidazole rings, which can influence the molecular interactions and stability of the crystals . The presence of tert-butyl and chlorophenyl groups is likely to affect the overall molecular conformation and the potential for intermolecular interactions such as hydrogen bonding and π-π stacking.

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions depending on their substituents. The reactivity can be influenced by the electronic and steric effects of the tert-butyl, chlorophenyl, and pyridin-3-ylmethyl groups. These effects can dictate the compound's behavior in biological systems and its interaction with biological targets, such as enzymes or receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are determined by their molecular structure. The presence of a tert-butyl group can increase lipophilicity, while the chlorophenyl group may enhance binding affinity to certain targets due to its electronegativity. The pyridin-3-ylmethyl group can introduce basicity to the molecule, potentially affecting its solubility and distribution within biological systems. These properties are crucial for the compound's bioavailability and therapeutic efficacy .

科学研究应用

抗分枝杆菌活性

吡唑并[1,5-a]嘧啶类与查询化合物密切相关,已被确定为分枝杆菌ATP合酶的有效抑制剂,在治疗结核分枝杆菌(M.tb)方面显示出重大的前景。通过设计和合成多种3,5-二苯基-N-(吡啶-2-基甲基)吡唑并[1,5-a]嘧啶-7-胺,包括具有3-(4-氟)苯基基团和各种取代基的衍生物,一些化合物表现出有效的体外M.tb生长抑制,低hERG责任和良好的稳定性,突出了它们作为M.tb抑制剂的潜力(Sutherland et al., 2022)。

抗菌和抗癌剂

已经合成并评估了包括与所讨论化合物相似的结构在内的新型吡唑衍生物的抗菌和抗癌活性。其中,某些衍生物表现出比参考药物阿霉素更高的抗癌活性,以及良好到极好的抗菌活性,表明它们在抗菌和抗癌治疗中作为有效治疗剂的潜力(Hafez et al., 2016)。

杀虫和抗菌潜力

已经报道了通过微波辐射环缩合合成嘧啶连接的吡唑杂环化合物,并评估了它们的杀虫和抗菌潜力。这些化合物对粉蚧昆虫和选定的微生物表现出有希望的活性,建立了它们的结构特征和生物活性之间的联系,这可以为相关化合物的进一步开发提供信息,用于害虫控制和抗菌应用(Deohate and Palaspagar, 2020)。

腺苷受体亲和力

与目标化合物类似的吡唑并[3,4-d]嘧啶类已被探索其A1腺苷受体亲和力,展示了调节腺苷受体活性的潜力。这项研究为开发针对腺苷受体的新的治疗剂提供了基础,这可能对治疗包括心血管疾病和神经退行性疾病在内的各种疾病产生影响(Harden et al., 1991)。

安全和危害

未来方向

The compound is a potent and selective inhibitor of the Src family tyrosine kinases . It is a useful tool for probing the involvement of Src family tyrosine kinases in cellular signaling . This suggests potential applications in research related to these kinases and the signaling pathways they are involved in.

作用机制

Target of Action

The primary targets of 5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine are the tyrosine-protein kinases Lyn, Src, and Lck . These proteins play crucial roles in cellular signaling pathways, regulating various cellular functions such as cell growth, differentiation, and immune responses .

Mode of Action

5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine interacts with its targets by binding to the ATP-binding pocket of these tyrosine kinases . This binding inhibits the phosphorylation process, thereby preventing the activation of downstream signaling pathways .

Biochemical Pathways

The inhibition of these tyrosine kinases by 5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine affects multiple biochemical pathways. These include the PI3K/Akt and MAPK pathways, which are involved in cell proliferation and survival . The compound’s action can thus influence cellular growth and immune responses .

Pharmacokinetics

Like many small molecule inhibitors, its absorption, distribution, metabolism, and excretion (adme) properties would likely impact its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of 5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine’s action include the inhibition of cell proliferation and modulation of immune responses . By inhibiting tyrosine kinases, the compound can disrupt cellular signaling, leading to altered cell behavior .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets

属性

IUPAC Name |

5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN5/c1-22(2,3)19-11-20(25-13-15-5-4-10-24-12-15)28-21(27-19)18(14-26-28)16-6-8-17(23)9-7-16/h4-12,14,25H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHOEZFKNLIOOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(C=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3-Chloro-4-methylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2542789.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)

![N-(4-methylbenzyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2542795.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2542798.png)

![2-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2542805.png)

![2-(2-chlorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2542806.png)

![2-(2-Fluorophenoxy)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2542809.png)